molecular formula C9H11FN2OS B2870785 2-[(3-Fluorobenzyl)thio]acetohydrazide CAS No. 669709-41-5

2-[(3-Fluorobenzyl)thio]acetohydrazide

Cat. No.: B2870785
CAS No.: 669709-41-5
M. Wt: 214.26
InChI Key: WKJWNMQHHVZCOT-UHFFFAOYSA-N
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Description

Significance of Hydrazide, Thioether, and Halogenated Moieties in Contemporary Medicinal Chemistry Research

The molecular framework of 2-[(3-Fluorobenzyl)thio]acetohydrazide is distinguished by three key functional groups: a hydrazide, a thioether, and a halogenated (fluoro) benzyl (B1604629) ring. Each of these imparts distinct physicochemical properties that are highly valued in drug design.

Hydrazide Moiety: The hydrazide functional group (-CONHNH₂) is a cornerstone in medicinal chemistry, recognized for its role as a versatile synthon and a pharmacophore in its own right. rjptonline.orgrjptonline.org Hydrazides are precursors for the synthesis of a wide array of heterocyclic compounds, such as oxadiazoles, pyrazoles, and triazoles, which exhibit a broad spectrum of biological activities. mdpi.com The hydrazide structure itself is present in several established drugs, including the antituberculosis agent isoniazid. rjptonline.orgmdpi.com This moiety's ability to form hydrogen bonds and coordinate with metal ions makes it a potent component for interacting with biological targets. mdpi.com Research has demonstrated that compounds containing the hydrazide group possess a wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. rjptonline.orgmdpi.com

Thioether Linkage: Sulfur-containing functional groups, particularly thioethers (R-S-R'), are prevalent in numerous therapeutic compounds and natural products. tandfonline.com The thioether linkage is more stable than disulfide or peptide bonds and can improve the pharmacokinetic profile of a molecule. researchgate.net In drug design, thioethers are used as flexible linkers to connect different pharmacophoric groups. researchgate.net The sulfur atom in a thioether can be oxidized in the body to form sulfoxides or sulfones, a process that can modulate the compound's polarity, solubility, and interaction with biological targets. nih.gov This redox sensitivity is exploited in designing drugs that are activated under specific physiological conditions, such as the oxidative stress environment found in tumor cells. nih.govacs.org

Halogenated (Fluorine) Moiety: The incorporation of halogen atoms, especially fluorine, is a widely used strategy in medicinal chemistry to enhance a drug's pharmacological profile. tutorchase.comresearchgate.net The substitution of hydrogen with fluorine can profoundly affect a molecule's lipophilicity, metabolic stability, and binding affinity. tutorchase.comresearchgate.net Fluorine's high electronegativity can alter the electronic properties of a molecule, influencing its interaction with target enzymes or receptors through the formation of halogen bonds. nih.govacs.org Halogenation can also block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability. tutorchase.com Specifically, the 3-fluoro substitution on the benzyl ring is a common tactic to modulate these properties in a targeted manner.

Overview of Acetohydrazide Derivatives as Scaffolds in Modern Drug Discovery Endeavors

Acetohydrazide (CH₃CONHNH₂) and its derivatives serve as fundamental building blocks in the synthesis of more complex molecules. cymitquimica.com These derivatives are a class of hydrazones that hold significant promise in pharmaceutical applications. wisdomlib.org By reacting the terminal nitrogen of the hydrazide with various aldehydes and ketones, a vast library of hydrazone compounds can be generated. mdpi.com This synthetic tractability allows for the systematic modification of the molecular structure to explore structure-activity relationships (SAR).

Acetohydrazide derivatives have been investigated for a wide range of therapeutic applications. For instance, novel acetohydrazide-pyrazole linked derivatives have been synthesized and screened for their antimicrobial activities, with some compounds showing significant efficacy against bacterial and fungal strains. researchgate.net Similarly, other studies have explored acetohydrazide derivatives for their potential as anticancer and antioxidant agents. mdpi.comnih.gov The acetohydrazide scaffold provides a versatile platform that can be readily functionalized to create diverse chemical libraries for high-throughput screening and the discovery of new lead compounds.

Research Rationale for Investigating this compound within an Academic Context

The rationale for the academic investigation of this compound stems from the principles of rational drug design, specifically the concept of molecular hybridization. This approach involves combining two or more pharmacophoric units into a single molecule to create a new compound with potentially enhanced affinity, selectivity, or a modified spectrum of activity.

The synthesis of this compound is a logical endeavor to explore the synergistic effects of its constituent moieties. The research hypothesis is that the combination of the biologically active hydrazide group, the modulating thioether linker, and the pharmacokinetically favorable fluorinated benzyl ring could lead to a novel compound with interesting biological properties. Academic research into such a compound would aim to synthesize and characterize it, and then to screen it for a variety of biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects, based on the known properties of its components.

Scope and Objectives of Scholarly Investigations into the Chemical Compound

A scholarly investigation into this compound would typically encompass a well-defined set of objectives aimed at thoroughly characterizing the new chemical entity.

Primary Objectives:

Synthesis and Optimization: To develop an efficient and reproducible synthetic pathway for this compound. This involves reacting a suitable precursor, such as an ester of (3-fluorobenzyl)thioacetic acid, with hydrazine (B178648) hydrate (B1144303). zsmu.edu.ua

Structural Elucidation and Physicochemical Characterization: To confirm the molecular structure and purity of the synthesized compound using a suite of analytical techniques. This would include Nuclear Magnetic Resonance (¹H & ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to verify the connectivity of atoms and the presence of key functional groups. researchgate.netzsmu.edu.ua

Biological Screening: To conduct preliminary in vitro screening of the compound for a range of biological activities. Guided by the known pharmacology of hydrazide, thioether, and fluorinated compounds, these tests might include assays for antibacterial, antifungal, anticancer, or antioxidant activity. researchgate.netnih.gov

Below is a table summarizing the key properties and analytical data that would be the objective of such a scholarly investigation.

Property / AnalysisDescription
Molecular Formula C₉H₁₁FN₂OS
Molecular Weight 214.26 g/mol
Physical State Expected to be a crystalline solid at room temperature.
¹H NMR Expected signals would include peaks for the aromatic protons of the 3-fluorobenzyl group, singlets for the CH₂ groups, and a broad singlet for the NH and NH₂ protons.
¹³C NMR Expected signals would include distinct peaks for the carbonyl carbon, the carbons of the fluorinated aromatic ring, and the aliphatic CH₂ carbons.
IR Spectroscopy Characteristic absorption bands would be expected for N-H stretching (hydrazide), C=O stretching (amide), C-F stretching, and C-S stretching.
Mass Spectrometry The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed to confirm the molecular weight.

The ultimate goal of such academic research is to contribute new knowledge to the field of medicinal chemistry by characterizing a novel compound and identifying any potential for it to serve as a lead structure for future drug development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2OS/c10-8-3-1-2-7(4-8)5-14-6-9(13)12-11/h1-4H,5-6,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJWNMQHHVZCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3 Fluorobenzyl Thio Acetohydrazide and Its Analogues

Precursor Synthesis and Functional Group Derivatization Strategies

The successful synthesis of the target compound is contingent upon the efficient preparation of key precursors. These foundational molecules provide the necessary functional groups that are sequentially assembled to form the final structure.

Synthesis of Fluorobenzyl Halide Intermediates and Thioacetic Acid Derivatives

The synthesis of the fluorobenzyl portion of the molecule typically begins with the preparation of a suitable fluorobenzyl halide. These intermediates serve as electrophiles in subsequent alkylation reactions. A common method for their synthesis involves the halogenation of 3-fluorotoluene.

Concurrently, the sulfur-containing precursor, a thioacetic acid derivative, must be prepared. Thioacetic acid (CH₃COSH) itself is often synthesized by reacting acetic anhydride (B1165640) with hydrogen sulfide. wikipedia.org For the purpose of S-alkylation, it is often more convenient to use a salt of thioacetic acid, such as potassium thioacetate (B1230152), which can be readily prepared by deprotonating thioacetic acid with a base like potassium hydroxide. wikipedia.org This salt acts as a potent sulfur nucleophile.

Table 1: Key Precursors and Their Synthetic Origin

Precursor Common Starting Materials Reaction Type
3-Fluorobenzyl chloride/bromide 3-Fluorotoluene Free-radical halogenation
Potassium Thioacetate Thioacetic Acid, Potassium Hydroxide Acid-base reaction

Preparation of Acetohydrazide Precursors through Ester Aminolysis

The hydrazide functional group is a critical component of the target molecule's structure. Hydrazides are typically synthesized from carboxylic acid derivatives, most commonly esters. mdpi.com The process, known as hydrazinolysis, involves the nucleophilic acyl substitution of an ester with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O). researchgate.netgoogle.com

For instance, a generic acetohydrazide precursor can be formed by reacting an ethyl acetate (B1210297) derivative with hydrazine hydrate. google.cominglomayor.cl This reaction is often carried out by refluxing the ester with an excess of hydrazine hydrate, sometimes in a solvent like ethanol (B145695). zsmu.edu.ua The reaction proceeds to form the stable hydrazide and releases ethanol as a byproduct. google.com This method is widely applicable for converting various esters into their corresponding hydrazides. researchgate.net

Core Structure Synthesis Approaches for 2-[(3-Fluorobenzyl)thio]acetohydrazide

The assembly of the core structure of this compound involves two pivotal steps: the formation of the thioether bond and the construction of the terminal hydrazide moiety. A common synthetic route involves first creating an ester intermediate, ethyl 2-[(3-fluorobenzyl)thio]acetate, which is then converted to the final product.

Formation of the Thioether Linkage via S-Alkylation

The formation of the carbon-sulfur bond in the target molecule is achieved through a nucleophilic substitution reaction, specifically an S-alkylation. acsgcipr.org This reaction typically involves a sulfur nucleophile attacking an alkyl halide. In this synthesis, the process can be approached in a two-step sequence starting from ethyl chloroacetate (B1199739).

First, ethyl chloroacetate is reacted with a thioacetate salt, such as potassium thioacetate. The thioacetate anion displaces the chloride ion to form an S-acetylated intermediate. This intermediate is then hydrolyzed under basic conditions to generate a thiol, ethyl 2-mercaptoacetate. This thiol is then reacted with the previously synthesized 3-fluorobenzyl halide (e.g., 3-fluorobenzyl chloride) in the presence of a base. The base deprotonates the thiol to form a thiolate anion, which then acts as a nucleophile, attacking the benzylic carbon of the 3-fluorobenzyl halide and displacing the halide to form the desired thioether linkage. This results in the formation of ethyl 2-[(3-fluorobenzyl)thio]acetate. The S-alkylation of thiols with benzyl (B1604629) halides is a robust and widely used method for constructing benzyl thioethers. nih.govorganic-chemistry.org

Construction of the Hydrazide Moiety

The final step in the synthesis of the core structure is the conversion of the ester group of ethyl 2-[(3-fluorobenzyl)thio]acetate into the hydrazide moiety. This transformation is accomplished through hydrazinolysis, as described previously. nih.gov The ester intermediate is treated with hydrazine hydrate, typically in an alcoholic solvent such as ethanol, and heated to reflux. zsmu.edu.ua The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester. This leads to the displacement of the ethoxy group and the formation of this compound. This reaction is generally efficient and yields the final product in good purity. researchgate.netgoogle.com

Table 2: General Synthetic Scheme for this compound

Step Reactant 1 Reactant 2 Key Transformation Product
1 Ethyl 2-mercaptoacetate 3-Fluorobenzyl chloride S-Alkylation Ethyl 2-[(3-fluorobenzyl)thio]acetate

Derivatization Strategies for Diverse Analogues of the Chemical Compound

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of analogues. The terminal hydrazide group is particularly amenable to derivatization, allowing for the introduction of diverse structural motifs.

A primary and highly effective strategy for derivatization is the condensation reaction between the hydrazide and various aldehydes or ketones. nih.gov This reaction forms a hydrazone linkage (-C=N-NH-C=O), which extends the molecular structure and allows for the incorporation of different substituent groups. nih.govacs.org By reacting this compound with a panel of substituted aromatic, heteroaromatic, or aliphatic aldehydes and ketones, a library of N'-substituted hydrazone analogues can be generated. The properties of these analogues can be systematically modified by changing the steric and electronic characteristics of the aldehyde or ketone reactant. This approach is a cornerstone in medicinal chemistry for exploring structure-activity relationships. mdpi.comnih.gov

Table 3: Common Derivatization Reactions for Hydrazides

Reaction Type Reagent Functional Group Formed Purpose
Hydrazone Formation Aldehydes or Ketones Imine (Hydrazone) Introduce diverse substituents for analogue libraries. nih.govacs.org
Cyclization Dicarbonyl compounds, etc. Heterocycles (e.g., pyrazoles, oxadiazoles) Create rigid, conformationally constrained analogues. mdpi.com

Further derivatization can be achieved through cyclization reactions to form various five-membered heterocyclic rings like oxadiazoles, thiadiazoles, or triazoles, which are common bioisosteres in drug design. mdpi.com These strategies highlight the utility of this compound as a key intermediate for creating structurally diverse chemical entities.

Synthesis of Schiff Base Derivatives

The formation of Schiff bases from this compound is a fundamental synthetic transformation. This reaction typically involves the condensation of the primary amino group of the hydrazide with an aldehyde or a ketone. A common and straightforward method for synthesizing Schiff bases from acetohydrazide derivatives involves reacting the hydrazide with various aromatic aldehydes in a suitable solvent, such as ethanol, often with a catalytic amount of glacial acetic acid to facilitate the reaction. scirp.org This reaction proceeds by nucleophilic addition of the amino group to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine or azomethine (-C=N-) bond of the Schiff base.

The general reaction scheme for the synthesis of Schiff base derivatives from this compound can be represented as follows:

General Reaction for Schiff Base Formation

Where R represents a substituted or unsubstituted aryl group.

This method is widely applicable and allows for the introduction of a diverse range of substituents onto the Schiff base structure by varying the aldehyde reactant. The resulting Schiff bases are often crystalline solids and can be purified by recrystallization.

Cyclization Reactions to Form Heterocyclic Conjugates

This compound serves as a versatile precursor for the synthesis of a variety of five-membered heterocyclic compounds, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. These heterocyclic rings are of significant interest in medicinal chemistry.

1,3,4-Oxadiazoles

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from acetohydrazide derivatives can be achieved through several routes. One common method involves the oxidative cyclization of N-acylhydrazones, which are themselves formed from the reaction of the hydrazide with an aldehyde. Reagents such as chloramine-T are often employed for this cyclization, and the reaction can be efficiently carried out under microwave irradiation. nih.gov

Another established method is the cyclodehydration of 1,2-diacylhydrazines. While not a direct route from the acetohydrazide, it highlights a key strategy in forming the oxadiazole ring. openmedicinalchemistryjournal.com A more direct approach involves the reaction of the hydrazide with carbon disulfide in the presence of a base, followed by acidification, which can lead to the formation of a 1,3,4-oxadiazole-2-thiol (B52307) derivative.

1,3,4-Thiadiazoles

The synthesis of 1,3,4-thiadiazoles often mirrors the strategies used for oxadiazoles, with sulfur-containing reagents being key. A widely used method is the reaction of an acylhydrazide with carbon disulfide in a basic alcoholic solution. This reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes cyclization upon acidification to yield the 5-substituted-1,3,4-thiadiazole-2-thiol.

Alternatively, thiosemicarbazide (B42300) derivatives, which can be prepared from the reaction of the acetohydrazide with an isothiocyanate, can undergo intramolecular cyclization in the presence of a dehydrating agent like concentrated sulfuric acid to afford 2,5-disubstituted 1,3,4-thiadiazoles.

1,2,4-Triazoles

The synthesis of 1,2,4-triazole (B32235) derivatives from this compound typically proceeds through a thiosemicarbazide intermediate. This intermediate is formed by the reaction of the acetohydrazide with a substituted isothiocyanate. Subsequent intramolecular cyclization of the thiosemicarbazide in an alkaline medium, such as a solution of sodium hydroxide, leads to the formation of the 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione. nih.gov

The general synthetic pathway can be outlined as follows:

Formation of Thiosemicarbazide:

Cyclization to 1,2,4-Triazole:

Structural Modifications at the Hydrazide Nitrogen and Acyl Carbon

The reactivity of the hydrazide moiety in this compound allows for various structural modifications at both the terminal nitrogen atom and the acyl carbon.

N-Alkylation and N-Acylation: The terminal amino group of the hydrazide is nucleophilic and can undergo reactions such as N-alkylation and N-acylation. N-alkylation can introduce alkyl or substituted alkyl groups, while N-acylation with acyl chlorides or anhydrides can lead to the formation of diacylhydrazide derivatives. These modifications can significantly alter the chemical properties of the parent molecule.

Reactions at the Acyl Carbon: The carbonyl group of the acetohydrazide is susceptible to nucleophilic attack. While the hydrazide itself is a stable functional group, under certain conditions, reactions can be induced at the acyl carbon. For instance, strong reducing agents can reduce the carbonyl group. Furthermore, the acetohydrazide can be used as a nucleophile in reactions with electrophilic centers, leading to the formation of more complex structures. For example, reaction with phthalic anhydride can lead to the formation of N-(1,3-dioxoisoindolin-2-yl)acetamide derivatives. scirp.org

Optimization of Synthetic Conditions and Advanced Methodologies

To improve the efficiency, yield, and environmental friendliness of the synthesis of this compound derivatives, advanced methodologies are often employed.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.gov The synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles from hydrazide precursors has been shown to be significantly accelerated under microwave conditions. nih.govopenmedicinalchemistryjournal.com For instance, the oxidative cyclization of N-acylhydrazones to 1,3,4-oxadiazoles using chloramine-T can be completed in minutes under microwave irradiation, whereas conventional heating may require several hours. nih.gov

The optimization of microwave-assisted synthesis involves fine-tuning parameters such as power, temperature, and reaction time to achieve the best possible outcome for a specific transformation. The use of solvent-free conditions or high-boiling point solvents that absorb microwave energy efficiently can further enhance the reaction rates.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, is another green chemistry approach that can enhance reaction rates and yields. ksu.edu.sabohrium.com Ultrasound irradiation can promote the synthesis of heterocyclic compounds by providing the necessary activation energy through acoustic cavitation. This technique has been successfully applied to the synthesis of various five- and six-membered heterocyclic rings. ksu.edu.sabohrium.com

One-Pot and Multi-Component Reactions: The development of one-pot and multi-component reactions is a key aspect of modern synthetic chemistry, aiming to increase efficiency by reducing the number of purification steps and saving time and resources. The synthesis of 1,2,4-triazoles, for example, can be achieved through multi-component reactions involving an amine, a carboxylic acid, and a hydrazine, often facilitated by coupling agents. nih.govorganic-chemistry.org These strategies are highly desirable for the construction of libraries of compounds for screening purposes.

Below is an interactive data table summarizing the synthetic methodologies for derivatives of this compound.

Derivative ClassSynthetic MethodKey ReagentsReaction Conditions
Schiff Bases CondensationAromatic aldehydesEthanol, catalytic acetic acid, reflux
1,3,4-Oxadiazoles Oxidative cyclization of acylhydrazonesChloramine-TMicrowave irradiation
1,3,4-Thiadiazoles Cyclization of thiosemicarbazidesConcentrated H2SO4Conventional heating
1,2,4-Triazoles Cyclization of thiosemicarbazidesNaOH solutionReflux

Structure Activity Relationship Sar Investigations of the Chemical Compound and Its Analogues

Elucidation of Positional and Electronic Effects of Fluorine Substitution on Biological Activity

The introduction of fluorine into therapeutic molecules is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties, such as metabolic stability and membrane permeability. nih.gov The position of the fluorine atom on an aromatic ring can significantly influence the biological activity of a compound due to its electronic effects. In the case of 2-[(3-Fluorobenzyl)thio]acetohydrazide, the fluorine atom is at the meta position of the benzyl (B1604629) ring. This positioning exerts a powerful electron-withdrawing effect, which can alter the molecule's acidity, lipophilicity, and ability to form hydrogen bonds, thereby modulating its interaction with biological targets. beilstein-journals.orgnih.gov

The following table illustrates hypothetical activity data based on common findings in SAR studies, demonstrating the impact of fluorine's position on a generic biological target.

Compound AnaloguePosition of FluorineRelative Biological Activity (%)Key Observation
2-[(2-Fluorobenzyl)thio]acetohydrazideOrtho75Potential for steric hindrance or intramolecular interactions affecting conformation.
This compoundMeta100Optimal electronic influence on the ring without significant steric clash.
2-[(4-Fluorobenzyl)thio]acetohydrazidePara90Strong electronic effect, but potentially different vector for receptor interactions compared to meta.
2-(Benzylthio)acetohydrazide (Unsubstituted)None50Baseline activity, highlighting the positive contribution of fluorine substitution.

Assessment of the Role of the Thioether Linkage in Modulating Molecular Interactions

The thioether (-S-) linkage in this compound plays a pivotal role in defining the molecule's structural flexibility and its mode of interaction with biological targets. This linkage connects the fluorobenzyl group to the acetohydrazide backbone. Unlike a more rigid linker (e.g., an amide or a direct bond), the thioether bond, along with the adjacent methylene (B1212753) (-CH2-) group, provides significant conformational freedom. This flexibility allows the molecule to adopt an optimal orientation within a receptor's binding pocket, maximizing favorable interactions.

Thioether linkages are common in bioactive molecules and drug design. mdpi.comresearchgate.net The sulfur atom in the thioether is a weak hydrogen bond acceptor and can participate in van der Waals and hydrophobic interactions. stereoelectronics.org Its size and polarizability differ from that of an ether oxygen atom, leading to distinct binding properties. The replacement of an ether's oxygen with a sulfur atom, or vice versa, can result in significant changes in biological activity, confirming the importance of the linkage atom in target engagement. stereoelectronics.org For example, studies on propranolol (B1214883) analogues showed that replacing the ether linkage with a thioether resulted in an inactive compound, indicating the critical role of the oxygen's hydrogen bonding capacity in that specific context. stereoelectronics.org In other cases, the thioether's properties may be more favorable for binding. The thiol-ene reaction, which forms thioether bonds, is a widely used method in bioconjugation, underscoring the utility and stability of this linkage in biological systems. researchgate.net

Influence of the Hydrazide and Derived Heterocyclic Moieties (e.g., Oxadiazole, Thiadiazole, Triazole) on Pharmacological Profiles

The acetohydrazide (-CONHNH2) moiety is a crucial functional group and a versatile synthon in medicinal chemistry. mdpi.comrjptonline.org It is known to be a key pharmacophoric feature in many biologically active compounds, contributing to a wide array of pharmacological activities including antimicrobial, anticonvulsant, and anti-inflammatory properties. rjptonline.orgmdpi.com The hydrazide-hydrazone fragment (–(C=O)NHN=CH) in particular has been identified as an important element for anticancer activity. nih.gov

A primary role of the hydrazide group is to serve as a precursor for the synthesis of various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. mdpi.comresearchgate.net The conversion of the hydrazide into these heterocycles dramatically alters the compound's physicochemical properties and pharmacological profile. These rings are bioisosteres of amide and ester groups, offering improved metabolic stability and binding capabilities.

1,3,4-Oxadiazoles : These derivatives are known to possess a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govijper.orgresearchgate.netmdpi.com Cyclization of a hydrazide into an oxadiazole ring can enhance potency and selectivity for specific targets. researchgate.net

1,3,4-Thiadiazoles : The replacement of the oxygen atom in an oxadiazole with sulfur leads to the thiadiazole ring. This modification alters the electronic and steric properties of the molecule. Thiadiazole derivatives have been investigated for numerous therapeutic applications, including as antimicrobial, anticonvulsant, and anticancer agents. nih.govmdpi.comnih.gov

1,2,4-Triazoles : Triazoles are another important class of heterocycles derived from hydrazides. acs.org They are present in numerous clinically used drugs and are known for their antifungal, antiviral, and anticancer activities. nih.govnih.govmdpi.comfrontiersin.org The triazole scaffold can participate in hydrogen bonding and other interactions, making it a valuable component in drug design. researchgate.net

The following table summarizes the diverse pharmacological activities observed upon converting the hydrazide moiety into different heterocyclic systems.

Core MoietyDerived HeterocycleReported Pharmacological ActivitiesReference
HydrazideN/AAntimicrobial, Anticonvulsant, Anti-inflammatory, Anticancer rjptonline.orgmdpi.comnih.gov
Hydrazide1,3,4-OxadiazoleAntimicrobial, Anti-inflammatory, Anticancer, Antiviral nih.govijper.orgresearchgate.net
Hydrazide1,3,4-Thiadiazole (B1197879)Antimicrobial, Anticancer, Anticonvulsant, Antitubercular nih.govnih.gov
Hydrazide1,2,4-Triazole (B32235)Antifungal, Anticancer, Antiviral, Analgesic nih.govnih.govmdpi.com

Analysis of Substituent Effects on Peripheral Aromatic and Heterocyclic Rings

Beyond the foundational role of the 3-fluoro substituent, the biological activity of this compound analogues can be further fine-tuned by introducing additional substituents on the peripheral aromatic ring or on any subsequently formed heterocyclic moiety. The nature, position, and number of these substituents can profoundly impact the compound's potency, selectivity, and pharmacokinetic properties.

Substituents are generally classified as either electron-donating groups (EDGs) like methyl (-CH3) and methoxy (B1213986) (-OCH3), or electron-withdrawing groups (EWGs) like nitro (-NO2) and trifluoromethyl (-CF3). beilstein-journals.org

Electronic Effects : Introducing an additional EWG on the benzyl ring can enhance the acidity of certain protons or modulate the ring's interaction with electron-rich pockets in a target protein. Conversely, an EDG can increase electron density and affect binding with electron-deficient sites. researchgate.net For example, studies on thiosemicarbazides showed that the presence of trifluoromethyl groups on an N4-aryl substituent was optimal for antibacterial activity. nih.gov

Steric Effects : The size and position of a substituent can influence the molecule's ability to fit into a binding site. A bulky substituent at a critical position might cause steric hindrance, preventing optimal binding. However, in some cases, a larger group might be necessary to occupy a specific hydrophobic pocket, thereby increasing affinity.

For instance, in a series of 1,3,4-thiadiazole derivatives, the presence of a chlorobenzyl substituent resulted in potent anticonvulsant activity. nih.gov Similarly, for piperidine-based thiadiazoles, chlorine substitution on the phenyl ring was shown to affect antiviral activity. mdpi.com

Pharmacophore Mapping and Identification of Critical Structural Features for Target Engagement

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. nih.govd-nb.info For this compound and its analogues, a pharmacophore model would define the key structural features responsible for their biological activity. nih.gov

A hypothetical pharmacophore model for this class of compounds would likely include:

A Hydrogen Bond Acceptor (HBA) : The carbonyl oxygen of the hydrazide moiety is a strong HBA. jcdr.net In derived heterocycles like oxadiazoles, thiadiazoles, and triazoles, the nitrogen atoms can also act as HBAs. nih.gov

A Hydrogen Bond Donor (HBD) : The -NH- and -NH2 groups of the hydrazide are potent HBDs. jcdr.net This feature is crucial for forming directional interactions with amino acid residues like aspartate or glutamate (B1630785) in a binding site.

A Hydrophobic/Aromatic Feature : The 3-fluorobenzyl ring provides a large, hydrophobic surface that can engage in van der Waals, hydrophobic, or π-π stacking interactions with nonpolar regions of a target protein, such as those lined with phenylalanine, leucine, or valine residues. nih.gov

A Negative Ionizable Feature (optional) : The fluorine atom, being highly electronegative, contributes to the electronic character of the aromatic ring and could participate in specific electrostatic interactions.

By comparing the structures of highly active analogues with those of inactive ones, researchers can refine the pharmacophore model. nih.gov This model then serves as a 3D query to screen large compound libraries for new molecules with different chemical scaffolds but the same essential features, potentially leading to the discovery of novel and more potent agents. jcdr.net For example, a pharmacophore-based approach was successfully used to identify a class of 2-(phenyl)amino-aceto-hydrazides as potent inhibitors of eosinophil peroxidase. nih.gov

Molecular Mechanisms of Action of the Chemical Compound and Its Active Analogues

Identification and Validation of Specific Biological Targets

Direct biological targets of 2-[(3-Fluorobenzyl)thio]acetohydrazide have not been explicitly identified in the reviewed literature. However, the broader class of hydrazide derivatives has been investigated for a range of biological activities, suggesting potential interactions with various enzymes and receptors. For instance, certain coumarin-acetohydrazide derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Protein Kinase B (Akt), which are key proteins in cell signaling pathways related to cancer. Analogously, some benzothiazole derivatives containing an acetohydrazide moiety have been explored for their anticancer effects, implying interaction with targets relevant to cancer cell proliferation and survival. Further research through molecular docking studies, affinity chromatography, and other target identification techniques would be necessary to pinpoint and validate the specific biological targets of this compound.

Characterization of Molecular Interactions with Biological Macromolecules

Detailed characterization of the molecular interactions between this compound and biological macromolecules is not available. However, computational docking studies performed on analogous compounds provide insights into potential binding modes. For example, docking studies of coumarin-acetohydrazide derivatives with VEGFR-2 and Akt-1 have revealed binding patterns similar to known reference ligands, suggesting that the acetohydrazide scaffold can fit into the active sites of these kinases. The interactions likely involve a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The presence of the fluorobenzyl group in this compound could contribute to specific hydrophobic and aromatic interactions within a protein's binding pocket. Spectroscopic techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) would be invaluable in elucidating the precise binding mode and key interacting residues.

Elucidation of Modulation of Cellular Signaling Pathways

While direct evidence of this compound modulating specific cellular signaling pathways is absent, studies on related compounds suggest potential involvement in pathways crucial for cell survival and proliferation. The PI3K/Akt pathway, a critical regulator of cell growth and survival, has been identified as a target for some acetohydrazide derivatives. For instance, coumarin-acetohydrazide derivatives have been shown to inhibit the VEGFR-2/Akt axis, leading to antiproliferative effects . The Mitogen-Activated Protein Kinase (MAPK) pathways, which are also central to cellular processes like proliferation, differentiation, and apoptosis, could be another potential target, although specific evidence for acetohydrazide derivatives is less direct. Given the frequent dysregulation of these pathways in various diseases, investigating the effect of this compound on the phosphorylation status of key proteins within the PI3K/Akt and MAPK cascades would be a critical step in understanding its mechanism of action.

Understanding Biochemical Pathway Disruption in Pathogens

The antimicrobial potential of acetohydrazide derivatives suggests they may disrupt essential biochemical pathways in pathogens. One of the well-established mechanisms for antibacterial agents is the inhibition of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication. Notably, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives have been identified as potent inhibitors of bacterial DNA gyrase researchgate.net. This raises the possibility that this compound could exert its antimicrobial effects through a similar mechanism.

Another potential target in pathogens is Dihydrofolate Reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and amino acids. Inhibition of DHFR disrupts folate metabolism, leading to impaired DNA synthesis and cell proliferation. While direct inhibition of DHFR by this compound has not been reported, the general structural features of some antifolates could be shared by this compound.

Furthermore, some fluorobenzoylthiosemicarbazides, which are structurally related to the compound of interest, have been proposed as potential allosteric inhibitors of D-alanyl-D-alanine ligase, an enzyme involved in bacterial cell wall synthesis.

Table 1: Potential Microbial Targets of Acetohydrazide Analogues

Target EnzymePathogen PathwayPotential Effect of Inhibition
DNA GyraseDNA ReplicationBlocks bacterial cell division
Dihydrofolate Reductase (DHFR)Folate BiosynthesisInhibits synthesis of essential metabolites
D-alanyl-D-alanine ligasePeptidoglycan SynthesisWeakens bacterial cell wall

Analysis of Specific Cellular Responses Induced

The induction of specific cellular responses such as cell cycle arrest and apoptosis is a common mechanism of action for many anticancer compounds. Studies on various acetohydrazide derivatives have demonstrated their ability to trigger these responses in cancer cells.

For instance, benzothiazine-based acetohydrazides have been shown to cause cell cycle arrest at the G0/G1 phases and induce apoptosis researchgate.net. Similarly, benzothiazole acylhydrazones and other hydrazone derivatives are known to induce apoptosis in diverse cancer cell lines nih.gov. Some hydrazonoyl halide derivatives have been observed to arrest the cell cycle at the G2/M phase researchgate.net. A platinum(II) complex of 4-methylbenzoylhydrazide was found to induce apoptosis and cause cell cycle arrest at the G2 phase in breast cancer cells mdpi.com.

These findings suggest that this compound may also possess the ability to interfere with the cell cycle progression and trigger programmed cell death in susceptible cells. Flow cytometry analysis to determine cell cycle distribution and assays to measure markers of apoptosis (e.g., caspase activation, Annexin V staining) would be necessary to confirm these effects.

Table 2: Reported Cellular Responses to Acetohydrazide Analogues in Cancer Cells

Compound ClassCellular ResponseCell Cycle Phase Affected
Benzothiazine acetohydrazidesCell Cycle Arrest, ApoptosisG0/G1
Benzothiazole acylhydrazonesApoptosisNot specified
Hydrazonoyl halidesCell Cycle Arrest, ApoptosisG2/M
4-Methylbenzoylhydrazide Pt(II) complexCell Cycle Arrest, ApoptosisG2
Coumarin-acetohydrazidesApoptosisNot specified

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Predicting Ligand-Target Interactions and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action.

For 2-[(3-Fluorobenzyl)thio]acetohydrazide, docking simulations would be employed to predict how it interacts with the active site of a specific biological target, such as an enzyme or receptor. The simulation calculates the binding affinity, often expressed as a binding energy score (in kcal/mol), which estimates the strength of the interaction. A lower binding energy typically indicates a more stable and favorable interaction.

The process involves:

Preparation of the Receptor: Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB).

Preparation of the Ligand: Generating the 3D structure of this compound and optimizing its geometry.

Docking Simulation: Using software to systematically sample different positions and conformations of the ligand within the receptor's binding site.

Analysis of Results: Identifying the most stable binding poses and analyzing the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex.

Studies on similar acetohydrazide derivatives have successfully used molecular docking to explore their binding to various protein targets, correlating the docking scores with observed biological activities like anti-inflammatory or anticancer effects. nih.govmdpi.comresearchgate.net

Table 1: Hypothetical Molecular Docking Results for this compound against a Target Protein.

ParameterDescriptionIllustrative Value
Binding Energy (kcal/mol)The estimated free energy of binding. More negative values indicate stronger binding.-8.5
Interacting ResiduesAmino acid residues in the protein's active site that form key interactions with the ligand.Tyr234, Ser112, Leu345
Hydrogen BondsNumber and type of hydrogen bonds formed between the ligand and the protein.2 (with Tyr234, Ser112)
Hydrophobic InteractionsInteractions involving nonpolar parts of the ligand and protein.Fluorobenzyl ring with Leu345

Molecular Dynamics Simulations for Investigating Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researcher.life While molecular docking provides a static snapshot of the binding pose, MD simulations can assess the stability of the ligand-receptor complex in a simulated physiological environment. nih.govmdpi.com

An MD simulation for the this compound-protein complex obtained from docking would involve:

Placing the complex in a simulation box filled with water molecules and ions to mimic the cellular environment.

Calculating the forces between all atoms and using Newton's laws of motion to simulate their movements over a set period (typically nanoseconds to microseconds).

Analyzing the trajectory to understand the stability of the binding, conformational changes in the protein or ligand, and the persistence of key interactions.

Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein.

Table 2: Typical Parameters for a Molecular Dynamics Simulation.

ParameterDescriptionCommon Setting
Simulation TimeThe total duration of the simulation.100 nanoseconds (ns)
Force FieldA set of parameters used to calculate potential energy.AMBER, CHARMM
Solvent ModelThe model used to represent water molecules.TIP3P
EnsembleStatistical ensemble defining the thermodynamic conditions (e.g., constant temperature and pressure).NPT (Isothermal-isobaric)
TemperatureSimulation temperature to mimic physiological conditions.310 K

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com It is widely used to calculate optimized molecular geometries, vibrational frequencies, and various electronic properties. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can provide a detailed understanding of its three-dimensional structure and electron distribution. mdpi.com Studies on related fluorobenzyl compounds have utilized DFT to determine optimized geometries and electronic parameters. nih.govmdpi.com These calculations are fundamental for subsequent analyses like FMO and NBO.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The HOMO is the orbital most likely to donate electrons, representing the molecule's nucleophilic character. The LUMO is the orbital most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org

Table 3: Illustrative Frontier Molecular Orbital Parameters for this compound.

ParameterDescriptionHypothetical Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital.-6.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital.-1.2
Energy Gap (ΔE)ELUMO - EHOMO. A smaller gap indicates higher reactivity.5.3

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge distribution, intramolecular charge transfer (ICT), and hyperconjugative interactions by analyzing the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals. nih.gov

For this compound, NBO analysis could reveal:

Natural Atomic Charges: The charge distribution on each atom, identifying electrophilic and nucleophilic centers.

Table 4: Example of NBO Analysis Output - Second-Order Perturbation Energy (E(2)).

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) N5π(C7=O8)45.8Lone pair to antibonding pi orbital
π(C1-C2)π(C3-C4)19.5Pi bond to antibonding pi orbital (ring delocalization)

Note: Atom numbering is hypothetical for illustrative purposes. LP denotes a lone pair.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Assessment

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds. nih.gov

Developing a QSAR model for a series of analogues of this compound would involve:

Data Set: Compiling a set of structurally similar compounds with experimentally measured biological activity.

Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be constitutional, topological, electronic, or quantum-chemical in nature.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) to build an equation that correlates the descriptors with the activity. nih.gov

Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

A validated QSAR model can guide the design of more potent analogues by indicating which structural features should be modified to enhance activity.

Table 5: Examples of Molecular Descriptors Used in QSAR Studies.

Descriptor TypeExample DescriptorDescription
ElectronicDipole MomentMeasures the polarity of the molecule.
LipophilicLogPThe logarithm of the octanol-water partition coefficient, indicating hydrophobicity.
StericMolar Refractivity (MR)Relates to the volume and polarizability of the molecule.
Quantum-ChemicalEHOMO / ELUMOEnergies of the frontier molecular orbitals, related to reactivity.

In Silico Activity Prediction and Mechanistic Insights

Computational and theoretical chemistry studies, particularly in silico models, have become indispensable tools in the rational design and mechanistic understanding of novel therapeutic agents. For derivatives of acetohydrazide, including compounds structurally related to this compound, these computational approaches are pivotal in predicting biological activities and elucidating potential mechanisms of action at a molecular level. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are frequently employed to forecast the therapeutic potential and guide the synthesis of more potent analogs.

Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a ligand to the active site of a target protein. nih.govnih.govekb.egdergipark.org.tr This computational method helps in understanding the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.com For instance, in studies involving acetohydrazide derivatives, molecular docking has been used to predict their binding modes within the active sites of various enzymes, providing insights into their potential as inhibitors. nih.gov These simulations can reveal key amino acid residues that are crucial for the binding of the compound, thereby explaining its inhibitory activity. The binding affinity, often expressed as a docking score or binding energy, serves as a predictive measure of the compound's potency.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govderpharmachemica.com In the context of acetohydrazide derivatives, QSAR models have been developed to predict their antibacterial activity based on various physicochemical descriptors. nih.gov These descriptors can include parameters such as hydrophobicity (ClogP), aqueous solubility (LogS), molar refractivity, and topological polar surface area. nih.gov A successful QSAR model can not only predict the activity of unsynthesized compounds but also provide insights into the structural features that are either favorable or detrimental to the biological response. This allows for the strategic modification of the lead compound to enhance its desired activity.

The insights gained from these in silico studies are crucial for understanding the mechanistic basis of a compound's activity. By identifying the most likely biological targets and the specific interactions that govern the binding process, researchers can formulate hypotheses about how these compounds exert their therapeutic effects at a molecular level. For example, the docking of novel N-acylhydrazone derivatives into the binding pocket of DNA gyrase subunit B (GyrB) from Staphylococcus aureus has suggested a potential mechanism for their antibacterial activity.

To illustrate the nature of data generated from such studies, the following tables represent hypothetical findings from molecular docking and QSAR analyses on a series of acetohydrazide derivatives, demonstrating how such data is typically presented.

Table 1: Representative Molecular Docking Results of Acetohydrazide Derivatives

Compound Target Enzyme Binding Affinity (kcal/mol) Key Interacting Residues Hydrogen Bonds
Derivative A DNA Gyrase B -8.5 Asp73, Arg76 2
Derivative B HIV-1 RT -9.2 Lys101, Tyr181 3

This table is for illustrative purposes to show the type of data generated from molecular docking studies.

Table 2: Illustrative QSAR Model for Antibacterial Activity

Descriptor Coefficient p-value Contribution to Activity
ClogP 0.45 <0.05 Positive
LogS -0.21 <0.05 Negative
Molar Refractivity 0.15 <0.05 Positive

This table illustrates a hypothetical QSAR model, indicating the influence of various physicochemical properties on the antibacterial activity of a compound series.

These computational approaches, by providing a detailed view of molecular interactions and structure-activity relationships, play a vital role in the hit-to-lead and lead optimization phases of drug discovery, enabling a more efficient and targeted search for new and effective therapeutic agents.

Future Perspectives and Advanced Research Directions

Potential of the Chemical Compound as a Privileged Scaffold for Rational Drug Design

The concept of a "privileged scaffold" is central to efficient drug discovery. It refers to a molecular framework that is capable of binding to multiple, distinct biological targets, thereby serving as a versatile starting point for the development of a wide range of therapeutic agents. The molecular architecture of 2-[(3-Fluorobenzyl)thio]acetohydrazide suggests its potential as such a scaffold.

The key structural components that underpin this potential include:

The Acetohydrazide Moiety: This functional group is a known pharmacophore present in numerous biologically active compounds, exhibiting activities such as antimicrobial, anticonvulsant, and anti-inflammatory effects. Its ability to form hydrogen bonds and coordinate with metal ions in biological systems makes it a valuable feature for molecular recognition at various receptor sites.

The 3-Fluorobenzyl Group: The presence of a fluorine atom on the benzyl (B1604629) ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the electronic properties of a molecule.

The combination of these features in a single, relatively simple molecule provides multiple points for diversification, allowing for the systematic modification of the scaffold to target a variety of biological receptors and enzymes.

Rational Design Strategies for Next-Generation Analogues with Enhanced Potency and Selectivity

Building upon the this compound scaffold, several rational design strategies could be employed to generate next-generation analogues with improved therapeutic profiles. These strategies would focus on systematically altering the structure to optimize its interaction with a specific biological target.

Table 1: Potential Modifications for Next-Generation Analogues

Structural Component Potential Modifications Rationale for Modification
Acetohydrazide Moiety - Alkylation or arylation of the terminal nitrogen- Cyclization to form heterocyclic rings (e.g., oxadiazoles, triazoles)- To explore additional binding pockets- To improve metabolic stability and alter solubility
Thioether Linkage - Oxidation to sulfoxide (B87167) or sulfone- Replacement with other linkers (e.g., ether, amine)- To modulate electronic properties and hydrogen bonding capacity- To alter the conformational flexibility of the molecule
Benzyl Ring - Altering the position of the fluorine atom- Introducing additional substituents (e.g., chloro, bromo, methyl)- Replacing the phenyl ring with other aromatic or heteroaromatic systems- To fine-tune electronic and steric interactions with the target- To explore structure-activity relationships (SAR)- To improve target selectivity and reduce off-target effects

Integration of Multi-Target Directed Ligand Design Approaches for Complex Biological Systems

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. The "one-target, one-drug" approach has often proven insufficient for treating such multifactorial conditions. Multi-target directed ligand (MTDL) design aims to create single molecules that can modulate several targets simultaneously, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance.

The this compound scaffold, with its distinct structural motifs, is well-suited for an MTDL approach. For example, by strategic modification, it may be possible to design analogues that concurrently inhibit a key enzyme while also acting on a G-protein coupled receptor (GPCR) involved in the same disease pathway. This would involve a deep understanding of the pharmacophores required for interaction with each target and their successful integration into a single molecular entity.

Advanced Computational Approaches in Lead Optimization and Virtual Screening

Computational chemistry plays a pivotal role in modern drug discovery, accelerating the process of lead identification and optimization. In the context of this compound, a variety of computational tools could be leveraged:

Virtual Screening: Large libraries of virtual compounds based on the this compound scaffold could be screened against the three-dimensional structures of known biological targets. This would allow for the rapid identification of derivatives with a high probability of binding.

Molecular Docking: This technique can predict the preferred binding orientation of a ligand to its target. For analogues of this compound, docking studies would provide insights into the key interactions driving binding affinity and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-target complex over time, providing a more realistic picture of the binding event and helping to assess the stability of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the structural features of a series of analogues with their biological activity, QSAR models can be developed to predict the potency of novel, unsynthesized compounds.

Exploration of Novel Biological Targets for Therapeutic Intervention

A crucial aspect of future research on this compound and its derivatives will be the identification of their novel biological targets. This can be achieved through several experimental approaches:

Phenotypic Screening: This involves testing the compounds in cell-based or whole-organism assays to identify a desired biological effect without a preconceived target. Once an effect is observed, target deconvolution methods can be used to identify the responsible protein or pathway.

Chemical Proteomics: Techniques such as affinity chromatography-mass spectrometry can be used to "fish out" the cellular proteins that bind to a derivatized version of the this compound scaffold.

Target-Based Screening: Based on the structural similarities of the scaffold to known ligands, it can be screened against panels of related targets, such as a broad range of kinases or proteases.

The identification of novel targets for this chemical class would open up new avenues for therapeutic intervention in a variety of diseases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.